Chemical structure and physical properties of (2,4,5-Trimethylbenzylidene)malononitrile
Chemical structure and physical properties of (2,4,5-Trimethylbenzylidene)malononitrile
An In-Depth Technical Guide to (2,4,5-Trimethylbenzylidene)malononitrile: Chemical Structure, Properties, and Synthetic Pathways
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (2,4,5-Trimethylbenzylidene)malononitrile. Given the limited direct literature on this specific isomer, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. The focus is on delivering field-proven insights and methodologies that are both scientifically sound and practically applicable.
Introduction and Chemical Identity
(2,4,5-Trimethylbenzylidene)malononitrile is a derivative of the benzylidenemalononitrile scaffold, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of a wide range of heterocyclic compounds and for their diverse biological activities.[1][2] These compounds are structurally characterized by a phenyl ring and a malononitrile group linked by a carbon-carbon double bond. The specific substitution pattern of the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological profile.
While the 2,4,6-trimethyl isomer is commercially available (CAS Number: 15728-35-5), the 2,4,5-trimethyl isomer is less commonly documented, presenting an opportunity for novel research and development.[3]
Chemical Structure:
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IUPAC Name: 2-((2,4,5-trimethylphenyl)methylene)propanedinitrile
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Molecular Formula: C₁₃H₁₂N₂
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Molecular Weight: 196.25 g/mol
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Canonical SMILES: CC1=C(C=C(C)C=C1C)C=C(C#N)C#N
Synthesis via Knoevenagel Condensation
The most direct and efficient route for the synthesis of (2,4,5-Trimethylbenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl compound (2,4,5-trimethylbenzaldehyde), followed by a dehydration step to yield the final product.[1][4]
Causality of Experimental Choices
The choice of a basic catalyst is crucial for deprotonating the malononitrile, thereby generating the carbanion necessary for the nucleophilic attack on the aldehyde's carbonyl carbon. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. The use of greener methods, such as microwave-assisted synthesis or the use of environmentally benign catalysts in aqueous media, has been explored for similar condensations to improve efficiency and sustainability.[1][4][5]
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for analogous compounds.[5][6]
Materials:
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2,4,5-trimethylbenzaldehyde
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Malononitrile
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Piperidine or a similar basic catalyst
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Ethanol or another suitable solvent
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Reaction vessel (e.g., round-bottom flask)
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Stirring apparatus
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Heating mantle or water bath (optional)
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Thin Layer Chromatography (TLC) apparatus for reaction monitoring
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Filtration apparatus
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Recrystallization solvent (e.g., ethanol)
Step-by-Step Methodology:
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Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of 2,4,5-trimethylbenzaldehyde and malononitrile in ethanol.
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Catalyst Addition: Add a catalytic amount of piperidine to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC.
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Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled or water can be added to induce precipitation. The solid product is then collected by filtration.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (2,4,5-Trimethylbenzylidene)malononitrile.
Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of (2,4,5-Trimethylbenzylidene)malononitrile.
Physicochemical Properties
Due to the scarcity of experimental data for (2,4,5-Trimethylbenzylidene)malononitrile, the following table presents a combination of predicted properties and experimental data for structurally similar compounds to provide a reasonable estimation.
| Property | Predicted/Comparative Value for (2,4,5-Trimethylbenzylidene)malononitrile | Reference Compound and Value |
| Appearance | White to off-white or pale yellow crystalline solid | Benzylidenemalononitrile: White to Orange to Green powder to crystal[7] |
| Melting Point (°C) | Estimated in the range of 100-140 | 2-(4-Methylbenzylidene)malononitrile: 116-118 °C[5] |
| Boiling Point (°C) | High, likely decomposes before boiling at atmospheric pressure | Benzylidenemalononitrile: 120-125°C at 0.6 mmHg[7] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. | Benzylidenemalononitrile: soluble in Methanol[7] |
Spectral Characterization: A Guide to Structural Elucidation
The structural identity of synthesized (2,4,5-Trimethylbenzylidene)malononitrile can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic, vinylic, and methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (position 3) | ~7.0-7.2 | Singlet | 1H |
| Aromatic-H (position 6) | ~7.3-7.5 | Singlet | 1H |
| Vinylic-H | ~7.7-8.0 | Singlet | 1H |
| Methyl-H (position 2) | ~2.3-2.5 | Singlet | 3H |
| Methyl-H (position 4) | ~2.2-2.4 | Singlet | 3H |
| Methyl-H (position 5) | ~2.1-2.3 | Singlet | 3H |
Comparative Data: For 2-(3,4,5-Trimethoxybenzylidene)malononitrile, the vinylic proton appears as a singlet at δ 7.65 ppm, and the aromatic protons at the 2' and 6' positions also appear as a singlet at δ 7.18 ppm.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Aromatic-C (2, 4, 5) | ~135-145 |
| Quaternary Aromatic-C (1) | ~125-130 |
| Aromatic-CH (3, 6) | ~128-135 |
| Vinylic-C (α) | ~80-90 |
| Vinylic-C (β) | ~155-165 |
| Cyano-C (-C≡N) | ~112-116 |
| Methyl-C | ~19-22 |
Comparative Data: In 2-(4-Methoxybenzylidene)malononitrile, the vinylic carbons appear at δ 77.5 and 161.2 ppm, while the cyano carbons are observed around δ 114.6 and 115.9 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) stretch | ~2220-2230 |
| C=C (Alkene) stretch | ~1580-1610 |
| C=C (Aromatic) stretch | ~1450-1600 |
| C-H (Aromatic) stretch | ~3000-3100 |
| C-H (Aliphatic) stretch | ~2850-3000 |
Comparative Data: The FT-IR spectrum of 4-hexyloxybenzylidenemalononitrile displays an absorption band at 2223 cm⁻¹ for the C≡N bond and at 1605 cm⁻¹ for the C=C (alkene) bond.[9]
Applications in Research and Drug Development
Benzylidenemalononitrile derivatives are of significant interest due to their broad spectrum of biological activities and their utility as synthetic intermediates.
Biological Significance
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Anticancer Activity: Several benzylidenemalononitrile derivatives have been investigated as potent tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[10]
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Antimicrobial Properties: These compounds have also demonstrated promising antibacterial and antifungal activities.[2]
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Anti-melanogenic Agents: Certain derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting their potential use in cosmetics and for treating hyperpigmentation disorders.[8][10]
Role in Organic Synthesis
The electron-deficient nature of the double bond in benzylidenemalononitriles makes them excellent Michael acceptors, readily undergoing nucleophilic addition reactions. This reactivity allows for the construction of more complex molecules and a variety of heterocyclic systems.[4]
Logical Relationships in Application
Caption: Interplay of structure, reactivity, and applications.
References
-
Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamad, A. M., El-Elimat, T., & Al-Qtaitat, A. I. (2022). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 27(15), 4983. [Link]
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Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. [Link]
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Lee, J. H., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(38), 63630–63642. [Link]
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Siddiqui, Z. N., & Khan, K. (2020). Substitution pattern of the 2-(substituted benzylidene)malononitrile derivatives. Journal of Molecular Structure, 1202, 127265. [Link]
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Gawande, M. B., et al. (2013). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 6(3), 227-231. [Link]
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Ozturk, T., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 13009. [Link]
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Kumar, A., & Sharma, S. (2018). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 80, 28-39. [Link]
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